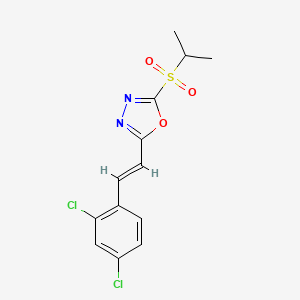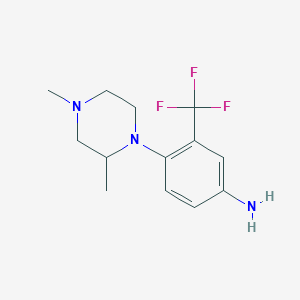
4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline is a synthetic organic compound that belongs to the class of anilines Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as 2,4-dimethylchloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Coupling with Aniline: The final step involves coupling the piperazine derivative with an aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development due to its pharmacokinetic properties.
Industry: Application in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the piperazine ring can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)benzene
- 4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)phenol
- 4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)pyridine
Uniqueness
4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline is unique due to the specific combination of the trifluoromethyl group and the piperazine ring, which can impart distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can be leveraged in the design of novel therapeutic agents with improved efficacy and safety profiles.
特性
分子式 |
C13H18F3N3 |
|---|---|
分子量 |
273.30 g/mol |
IUPAC名 |
4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H18F3N3/c1-9-8-18(2)5-6-19(9)12-4-3-10(17)7-11(12)13(14,15)16/h3-4,7,9H,5-6,8,17H2,1-2H3 |
InChIキー |
QNDBTERMWWFSQW-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C2=C(C=C(C=C2)N)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




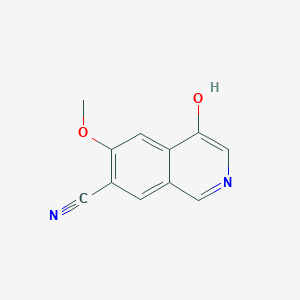
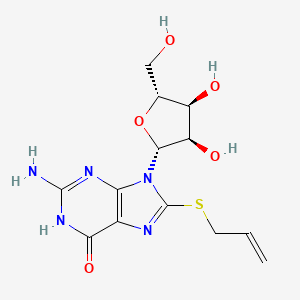




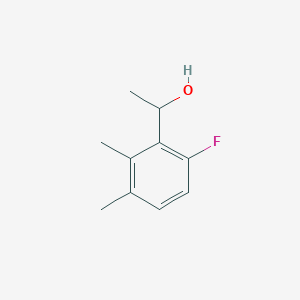

![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
